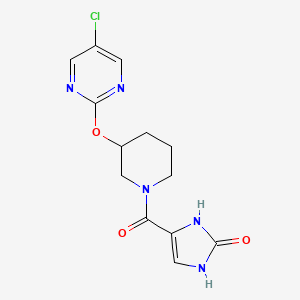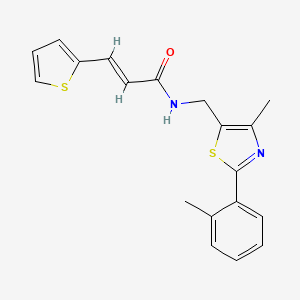
4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one, also known as CPI-613, is a novel small molecule drug that has gained significant attention in the field of cancer research. CPI-613 is a lipoate analog that targets the tricarboxylic acid (TCA) cycle, a metabolic pathway that is essential for the survival of cancer cells.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways
The compound 4-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-1H-imidazol-2(3H)-one is likely a part of the broader chemical family involving pyrimidinyl imidazoles and oxazolidinones, which have significant applications in medicinal chemistry. For instance, the synthesis of 4-aryl-5-pyrimidinylimidazoles from 2,4-dichloropyrimidine involves sequential functionalization, indicating a method that might be applicable or related to the synthesis of the specified compound (Deng & Mani, 2006). This pathway underscores the importance of such compounds in developing medicinally relevant molecules.
Antibacterial Properties
The research on piperazinyl oxazolidinone antibacterial agents, which are structurally related to the specified compound, highlights their effectiveness against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998). This suggests potential antibacterial applications for compounds within this chemical family, highlighting their significance in addressing antibiotic resistance.
Self-Assembly and Hydrogen Bonding
Compounds related to the specified chemical structure have been found to exhibit self-assembly and hydrogen bonding characteristics. For example, a study on 2-aminopyrimidinones and their self-assembly provides insights into the molecular interactions that could be relevant for the specified compound, potentially impacting its application in materials science or nanotechnology (Bararjanian et al., 2010).
Antitumor Activity
The synthesis and evaluation of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones and their oxidized forms for antitumor activity indicate the therapeutic potential of compounds within this family (Insuasty et al., 2013). Given the structural similarities, the specified compound may also hold promise in cancer research, offering a new avenue for the development of anticancer drugs.
Novel Fluorescent pH Sensors
The synthesis of 4-piperidine-naphthalimide derivatives, which are structurally related, demonstrates their use as fluorescent pH sensors. These compounds exhibit strong fluorescence quenching and red shift in weakly acidic conditions due to intramolecular hydrogen bonding (Cui et al., 2004). This suggests potential applications of the specified compound in sensor technology, particularly for pH sensing in various scientific and industrial contexts.
Eigenschaften
IUPAC Name |
4-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O3/c14-8-4-16-13(17-5-8)22-9-2-1-3-19(7-9)11(20)10-6-15-12(21)18-10/h4-6,9H,1-3,7H2,(H2,15,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINDCWILRUSZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)N2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2562085.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2562086.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2562090.png)

![4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2562092.png)
![6-(azepan-1-ylsulfonyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2562094.png)
![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2562096.png)

![Ethyl 2-[2-(4-tert-butylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562100.png)

![4-(3-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2562102.png)

![1-(3,4-Difluorophenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2562106.png)
![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2562107.png)